molecular formula C25H25N3O8S2 B1665648 AGN-201904 CAS No. 651729-53-2

AGN-201904

Numéro de catalogue: B1665648
Numéro CAS: 651729-53-2
Poids moléculaire: 559.6 g/mol
Clé InChI: PPCGSVWOZKNPCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AGN-201904, également connu sous le nom de this compound-Z, est un nouvel inhibiteur de la pompe à protons. Il s'agit d'un pro-inhibiteur de la pompe à protons stable en milieu acide et à absorption lente qui est rapidement converti en oméprazole dans la circulation systémique, offrant un temps de résidence prolongé. Ce composé a été étudié pour son potentiel à fournir une suppression acide plus efficace et plus prolongée par rapport aux inhibiteurs de la pompe à protons existants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AGN-201904 est synthétisé par une série de réactions chimiques impliquant la formation d'un système cyclique de benzimidazole et la fixation d'un groupe sulfinyle. La voie de synthèse implique généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de this compound implique l'adaptation à grande échelle de la voie de synthèse décrite ci-dessus. Le procédé est optimisé pour une production à grande échelle, assurant un rendement élevé et une pureté élevée du produit final. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour obtenir des résultats cohérents .

Analyse Des Réactions Chimiques

Types de réactions

AGN-201904 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les dérivés de la sulfone, les dérivés du sulfure et les composés benzimidazoliques substitués .

Applications De Recherche Scientifique

Introduction to AGN-201904

This compound, also known as this compound-Z, is a novel proton pump inhibitor (PPI) designed for enhanced gastric acid suppression. It is characterized as a slowly absorbed, acid-stable pro-drug that is rapidly converted to omeprazole in the systemic circulation. This unique pharmacokinetic profile allows for prolonged residence time and more effective acid control, particularly during nocturnal periods. This article explores the diverse applications of this compound across scientific research, focusing on its implications in chemistry, biology, medicine, and industry.

Chemistry

Model Compound for Reactivity Studies

  • This compound is utilized as a model compound to investigate the reactivity of sulfinylbenzimidazoles. This application is crucial in understanding the chemical behavior of similar compounds and aids in the development of new pharmaceuticals.

Biology

Investigation of Biological Effects

  • The compound has been employed to study the biological effects of proton pump inhibitors on gastric acid secretion. Its mechanism involves inhibiting the H+,K+-ATPase enzyme, which plays a pivotal role in gastric acid production.

Medicine

Treatment of Acid-Related Disorders

  • This compound has been extensively studied for its potential to treat various acid-related disorders, including:
    • Gastroesophageal Reflux Disease (GERD)
    • Peptic Ulcers

In clinical trials, this compound demonstrated significantly greater and prolonged acid suppression compared to esomeprazole, particularly effective during nocturnal periods. For instance, in a randomized study involving healthy volunteers, this compound resulted in higher median nocturnal pH levels and a greater percentage of time with pH ≥4 compared to esomeprazole over a five-day treatment period .

Industry

Pharmaceutical Formulations and Drug Delivery

  • The compound is also significant in the pharmaceutical industry for developing new formulations and drug delivery systems. Its unique properties allow for innovations in how PPIs are administered and absorbed, potentially leading to more effective treatments with fewer side effects.

Clinical Study Overview

A randomized open-label study compared this compound-Z with esomeprazole regarding pharmacodynamics and pharmacokinetics. The following table summarizes key findings from this study:

ParameterThis compound-ZEsomeprazole
Daily Dose600 mg40 mg
Median Nocturnal pH (Day 5)5.382.97
% Time with pH ≥4 (24 hours)100%83.3%
% Time with pH ≥5 (24 hours)91.7%8.3%
Area Under Curve (AUC)Twice that of esomeprazoleN/A

These results indicate that this compound-Z provides superior acid suppression compared to esomeprazole, particularly beneficial for patients experiencing nocturnal acid breakthrough .

Mécanisme D'action

AGN-201904 exerts its effects by inhibiting the gastric H+,K±ATPase enzyme, also known as the proton pump. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound reduces the production of gastric acid, leading to prolonged acid suppression. The compound is rapidly converted to omeprazole in the systemic circulation, which then binds to the proton pump and inhibits its activity .

Comparaison Avec Des Composés Similaires

AGN-201904 est comparé à d'autres inhibiteurs de la pompe à protons tels que l'ésoméprazole et le ténatoprazole. Les principales différences comprennent :

Composés similaires

Activité Biologique

AGN-201904, also known as this compound-Z, is a novel proton pump inhibitor (PPI) designed to provide prolonged suppression of gastric acidity. This compound is particularly noteworthy for its unique pharmacokinetic profile, which allows for a more effective and sustained acid suppression compared to traditional PPIs like esomeprazole. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical implications based on various research findings.

Overview of this compound

This compound is a slowly absorbed, acid-stable pro-PPI that is rapidly converted to omeprazole in the systemic circulation. This conversion leads to a prolonged residence time of the active metabolite, enhancing its efficacy in suppressing gastric acid secretion.

Pharmacodynamics and Pharmacokinetics

A pivotal study compared the pharmacodynamics and pharmacokinetics of this compound-Z with esomeprazole in a randomized, open-label trial involving 24 healthy male volunteers. Participants received either this compound-Z (600 mg/day) or esomeprazole (40 mg/day) over five days. Key findings include:

  • Intragastric pH Levels : On day 1, this compound-Z demonstrated significantly higher median nocturnal pH levels than esomeprazole. By day 5, this trend continued, with this compound-Z maintaining a median pH of 5.59 compared to 4.50 for esomeprazole (p < 0.0001) .
  • Duration of Acid Suppression : The proportion of time with a pH ≥ 4 and ≥ 5 was markedly higher for this compound-Z throughout the study duration. Specifically, at day 5, 100% of subjects maintained a pH ≥ 4 for at least 12 hours compared to 83.3% for esomeprazole .

Table 1: Summary of Intragastric pH Results

ParameterThis compound-Z (Day 5)Esomeprazole (Day 5)Statistical Significance
Median pH5.594.50p < 0.0001
% Time with pH ≥ 4100%83.3%Not significant
% Time with pH ≥ 5100%25%p < 0.001

Clinical Implications

The enhanced efficacy of this compound-Z suggests several clinical advantages over existing PPIs:

  • Once-a-Day Dosing : Due to its prolonged action, this compound-Z could potentially allow for true once-daily dosing, improving patient compliance and treatment outcomes.
  • Nocturnal Acid Suppression : The ability to maintain higher intragastric pH levels during the night may be particularly beneficial for patients suffering from nocturnal acid breakthrough, a common issue with traditional PPIs .

Case Studies and Research Findings

Several studies have corroborated the findings regarding the biological activity of this compound:

  • Phase I Study : A phase I clinical trial demonstrated that this compound-Z provided significantly greater acid suppression than esomeprazole over multiple days, supporting its potential as a superior therapeutic option .
  • Animal Studies : Preclinical studies in rats and dogs indicated that oral dosing with this compound resulted in a more prolonged systemic concentration-time profile of omeprazole compared to standard formulations .

Propriétés

Numéro CAS

651729-53-2

Formule moléculaire

C25H25N3O8S2

Poids moléculaire

559.6 g/mol

Nom IUPAC

2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetic acid

InChI

InChI=1S/C25H25N3O8S2/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30/h5-12H,13-14H2,1-4H3,(H,29,30)

Clé InChI

PPCGSVWOZKNPCX-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC

SMILES canonique

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)O)C=CC(=C3)OC

Apparence

Solid powder

Key on ui other cas no.

651729-53-2

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AGN 201904
AGN 201904-Z
AGN-201904
AGN-201904-Z
AGN201904
AGN201904-Z

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AGN-201904
Reactant of Route 2
Reactant of Route 2
AGN-201904
Reactant of Route 3
AGN-201904
Reactant of Route 4
AGN-201904
Reactant of Route 5
AGN-201904
Reactant of Route 6
Reactant of Route 6
AGN-201904

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.